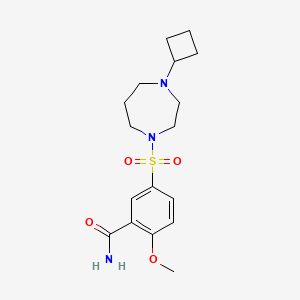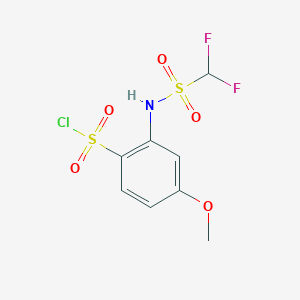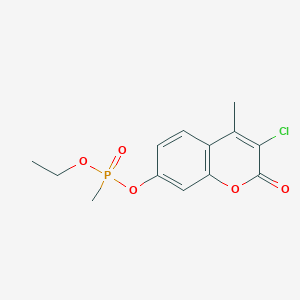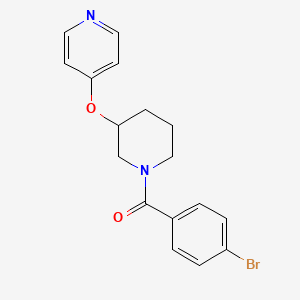
5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C17H23N3O4S. For a more detailed analysis, you may need to refer to a specific research paper or database that provides a comprehensive molecular structure analysis.Applications De Recherche Scientifique
Multicomponent Reaction Synthesis
A noteworthy approach in the synthesis of diazepane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. This method offers a short, two-step synthesis pathway, illustrating the compound's utility in generating diazepane or diazocane rings efficiently. The versatility of this synthesis method points to the potential applications of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide in medicinal chemistry and drug discovery, where such rings are common motifs (Banfi et al., 2007).
Anticancer Activity
The structural motif of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide is similar to that of compounds with demonstrated potent cytotoxic activity against various human cancer cell lines. Specifically, certain derivatives have shown remarkable cytotoxic activities and low toxicity in normal human kidney cells. This suggests that modifications of the core structure of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide could lead to new anticancer agents with selective toxicity profiles (Ravichandiran et al., 2019).
Cycloaddition Reactions
The compound's framework facilitates the synthesis of biologically active 1,4-diazepine compounds through multicomponent [5 + 2] cycloaddition reactions. This synthesis route, involving air-stable azomethine ylides, highlights its potential as a precursor in the formation of biologically relevant heterocycles, further underlining its significance in drug design and development (Lee et al., 2014).
Chymase Inhibition
In the search for novel human chymase inhibitors, derivatives of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide have been identified as potent inhibitors. The structure-activity relationship studies of these derivatives led to the identification of compounds with significant inhibitory activity, showcasing the compound's utility in the development of therapeutic agents targeting chymase, an enzyme implicated in cardiovascular diseases (Tanaka et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(12-15(16)17(18)21)25(22,23)20-9-3-8-19(10-11-20)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNDWNQMRTHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)


![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)

![N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide](/img/structure/B2631597.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2631599.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)